molecular formula C16H13BrN2O B2791674 N-(3-bromobenzyl)-1H-indole-4-carboxamide CAS No. 1306186-59-3

N-(3-bromobenzyl)-1H-indole-4-carboxamide

Cat. No.: B2791674
CAS No.: 1306186-59-3
M. Wt: 329.197
InChI Key: HSCYBVOGZNRLKJ-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromobenzyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 4-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-1H-indole-4-carboxamide typically involves the reaction of 3-bromobenzylamine with 1H-indole-4-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Amide Bond Formation: The carboxamide group can be involved in further amide bond formation reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzyl derivatives, while oxidation and reduction reactions can modify the indole ring structure.

Scientific Research Applications

N-(3-bromobenzyl)-1H-indole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromobenzyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of both bromobenzyl and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1H-indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-12-4-1-3-11(9-12)10-19-16(20)14-5-2-6-15-13(14)7-8-18-15/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCYBVOGZNRLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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